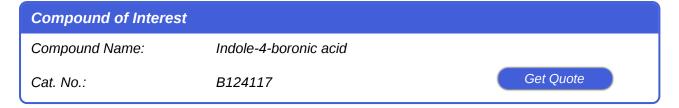


Spectroscopic and Application Profile of Indole-4-boronic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **Indole-4-boronic acid**, a versatile building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for **Indole-4-boronic acid**, this document presents predicted data based on the analysis of its structural motifs—the indole ring and the arylboronic acid group. Detailed, generalized experimental protocols for acquiring such data are also included. Furthermore, a key synthetic application, the Suzuki-Miyaura cross-coupling reaction, is outlined and visualized.

Chemical Structure and Properties

Indole-4-boronic acid is an organic compound featuring an indole scaffold substituted with a boronic acid group at the 4-position. This structure makes it a valuable intermediate for introducing the indole moiety into more complex molecules through carbon-carbon bondforming reactions.



Property	Value
Molecular Formula	C ₈ H ₈ BNO ₂
Molecular Weight	160.97 g/mol
Appearance	Expected to be a solid
CAS Number	220465-43-0

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Indole-4-boronic acid**. These predictions are based on established values for the indole nucleus and typical ranges for arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~11.2	br s	1H	N-H (indole)
~8.1	S	2H	B(OH) ₂
~7.5	d	1H	H-7
~7.4	t	1H	H-2
~7.2	t	1H	H-6
~7.1	d	1H	H-5
~6.8	t	1H	H-3

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)



Chemical Shift (δ, ppm)	Assignment
~137.0	C-7a
~130.0	C-4 (ipso-carbon attached to Boron)
~128.5	C-3a
~124.5	C-2
~122.0	C-6
~120.0	C-5
~110.0	C-7
~102.0	C-3

Table 3: Predicted ¹¹B NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Description
~28-30	Characteristic for trigonal planar arylboronic acids

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands



Wavenumber (cm ^{−1})	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (boronic acid)
~3300	Medium	N-H stretch (indole)
~3100	Medium	C-H stretch (aromatic)
~1620	Medium	C=C stretch (aromatic)
~1450	Strong	B-O stretch
~1350	Strong	B-O-H bend
~750	Strong	C-H bend (ortho-disubstituted benzene)

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
161	High	[M] ⁺ (¹¹ B isotope)
160	Moderate	[M] ⁺ (¹⁰ B isotope)
143	Moderate	[M - H ₂ O] ⁺
117	High	[Indole]+

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like **Indole-4-boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of Indole-4-boronic acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- ¹H NMR Acquisition:



- Tune and shim the spectrometer for the specific probe and solvent.
- Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Integrate the peaks and determine the chemical shifts relative to the residual solvent peak.
- 13C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
- ¹¹B NMR Acquisition:
 - If available, use a broadband probe to acquire a one-dimensional ¹¹B NMR spectrum. A standard reference, such as BF₃·OEt₂, is typically used.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **Indole-4-boronic acid** onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- · Data Acquisition:
 - Collect a background spectrum of the empty ATR setup.
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)



- Sample Preparation (for Electrospray Ionization ESI):
 - Prepare a dilute solution of Indole-4-boronic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization.
 - The molecular ion peak [M+H]+ or [M-H]- should be observed.

Application in Suzuki-Miyaura Cross-Coupling

Indole-4-boronic acid is an excellent substrate for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules.



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Caption: Workflow of the Suzuki-Miyaura Cross-Coupling Reaction.

The diagram above illustrates the key steps in the Suzuki-Miyaura catalytic cycle, starting from the reactants and proceeding through oxidative addition, transmetalation, and reductive elimination to yield the final coupled product and regenerate the palladium catalyst.

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